2-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
The compound is a derivative of triazine, a six-membered heterocyclic ring containing three nitrogens . Triazines are known to play important roles in various fields such as medicinal and agricultural, possessing activities like anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, antimalarial, and antimicrobial .
Synthesis Analysis
Triazines can be synthesized using an appropriate synthetic route with regard to essential pharmacophores . A novel series of 2-(m-Chlorobenzyl)-4-substituted-1, 1, 3-trioxo-2H, 4H-pyrazolo [4, 5-e] [1, 2, 4] thiadiazines were synthesized and evaluated for their anti-HIV replication in MT-4 cell cultures .Molecular Structure Analysis
Triazine is categorized into three isomeric forms based on the nitrogen position present in the ring system: 1, 2, 3-triazine (vicinal triazine), 1, 2, 4-triazine (asymmetrical triazine or isotriazine), and 1, 3, 5-triazine (symmetrical or s-triazine or cyanidine) .Chemical Reactions Analysis
Triazines have a weakly basic property. Their isomers have much weaker resonance energy than benzene structure, so nucleophilic substitution reactions are more preferred than electrophilic substitution reactions .Scientific Research Applications
Antiviral Activity : A study by Kim et al. (1978) explored the synthesis and antiviral activity of nucleosides and nucleotides of imidazo[1,2-a]-s-triazine, a related compound, indicating potential antiviral properties (Kim et al., 1978).
Synthetic Chemistry : Pozharskii et al. (1992) discussed the formation of 3-amino-1,2,4-triazines through the thermolysis of condensed N-amino-α-azidoimidazoles, demonstrating its significance in synthetic chemistry (Pozharskii et al., 1992).
Potential Biological Activity : The study by Wasilewska et al. (2011) synthesized highly functionalized tetrahydropyridines, including derivatives of diimidazo[1,2-c:1',2'-e]pyrido[1,2-a][1,3,5]triazine, highlighting their potential biological activity (Wasilewska et al., 2011).
Antimicrobial Activities : Bektaş et al. (2007) reported the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which could be relevant for research into similar compounds (Bektaş et al., 2007).
Antiproliferative Activity : Hranjec et al. (2012) focused on the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, examining their antiproliferative activity, which could inform similar studies on related compounds (Hranjec et al., 2012).
CO2 Capture : Sekizkardes et al. (2014) synthesized triazine-based benzimidazole-linked polymers, showcasing their high CO2 capture capabilities. This could guide research into similar triazine derivatives (Sekizkardes et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-2-28-16-9-7-15(8-10-16)23-11-12-24-18(26)19(27)25(22-20(23)24)13-14-5-3-4-6-17(14)21/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBXEYGSSDYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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